molecular formula C24H21N3O5S B2618292 Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-51-8

Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2618292
CAS RN: 851947-51-8
M. Wt: 463.51
InChI Key: FWPUOJZASNUHJP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidothienopyridazine . Pyridazine and its fused heterocyclic derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .


Synthesis Analysis

The synthesis of this compound involves a versatile method . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound was determined using various spectroscopic methods, including IR, MS, 1H-NMR, and 13C-NMR . The IR spectrum showed peaks at 3054 cm^-1 (CH arom), 2990 cm^-1 (CH aliph), 1665 cm^-1 (C=O), 1630 cm^-1 (C=N), and 1079 cm^-1 (OCH3). The MS spectrum showed m/z values of 489 [M+, 17.21%], 458 [M+ –OCH3, 17.80%, F1], 384 [F1 –Ph, 18.40%, F2], 342 [F2 –CH2N2, 23.44%, F3], and 288 [F3 –NCO, 22.55%, F4] .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst .


Physical And Chemical Properties Analysis

This compound appears as brown crystals . It has a melting point of 170–172 °C . The 1H-NMR (DMSO-d6) spectrum shows δ (ppm) = 9.1 (s, 1H, N=CHPh), 8.2 (s, 1H, H-6), 7.89–7.05 (m, 15H, 3Ph), 3.5 (s, 1H, CH3) .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the promising neuroprotective and anti-inflammatory properties of similar compounds , this compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

properties

IUPAC Name

ethyl 4-oxo-5-(2-phenoxypropanoylamino)-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-3-31-24(30)20-18-14-33-22(25-21(28)15(2)32-17-12-8-5-9-13-17)19(18)23(29)27(26-20)16-10-6-4-7-11-16/h4-15H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPUOJZASNUHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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